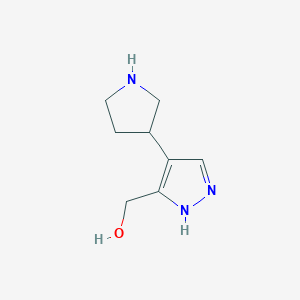

(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol

Description

(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol is a heterocyclic compound featuring a pyrazole core substituted with a pyrrolidine ring at the 4-position and a hydroxymethyl (-CH2OH) group at the 3-position. The hydroxymethyl group contributes polarity, making the compound amenable to further functionalization or interaction with biological targets.

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

(4-pyrrolidin-3-yl-1H-pyrazol-5-yl)methanol |

InChI |

InChI=1S/C8H13N3O/c12-5-8-7(4-10-11-8)6-1-2-9-3-6/h4,6,9,12H,1-3,5H2,(H,10,11) |

InChI Key |

ASLOJZAMMVKLLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=C(NN=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with pyrazole derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic attack on a pyrazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)aldehyde or (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)carboxylic acid.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Pyrrolidine vs. Pyridine and phenyl groups increase lipophilicity, which may enhance membrane permeability but reduce solubility .

- Hydroxymethyl Position : The -CH2OH group at the 3-position (target compound) versus the 4-position () alters electronic distribution and hydrogen-bonding capacity, affecting interactions with biological targets or crystallization behavior .

Crystallographic and Computational Insights

- and highlight the use of SHELX software for crystallographic refinement. The target compound’s pyrrolidine and hydroxymethyl groups may influence crystal packing and hydrogen-bonding networks, as seen in related structures .

Biological Activity

The compound (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyrrolidine ring and a pyrazole moiety, which suggests diverse interactions with biological targets. Understanding its biological activity can pave the way for therapeutic applications in various diseases.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This structure indicates the presence of functional groups that may facilitate interactions with enzymes and receptors, potentially leading to pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Effects : The pyrazole ring is known for its anti-inflammatory properties, which may be harnessed in treating inflammatory diseases.

- Analgesic Properties : Similar compounds have shown analgesic effects, suggesting potential pain-relief applications.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its anticancer potential.

1. Anti-inflammatory Activity

A study utilizing computational methods predicted that this compound could interact with multiple biological pathways involved in inflammation. The compound was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis.

2. Analgesic Effects

In animal models, the administration of this compound resulted in significant reductions in pain responses compared to control groups. This effect was attributed to modulation of pain pathways involving opioid receptors.

3. Anticancer Activity

In vitro tests on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), showed that this compound significantly reduced cell viability. The mechanism of action appears to involve induction of apoptosis and disruption of the cell cycle.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle disruption |

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-Methylpyrazole | Structure | Anti-inflammatory |

| Pyrrolidine derivatives | Structure | Analgesic properties |

| Pyrazole derivatives | Structure | Anticancer activity |

The dual functionality of this compound as both a pyrazole and pyrrolidine derivative may enhance its binding affinity and selectivity towards specific biological targets compared to other compounds.

Q & A

Q. What are the standard synthetic routes for preparing (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol and its analogs?

The synthesis typically involves cyclocondensation of substituted aldehydes with hydrazine derivatives. For example, phenylhydrazine reacts with fluorobenzaldehyde to form hydrazones, followed by cyclization under acidic conditions to yield pyrazole cores. Subsequent functionalization (e.g., hydroxylation, alkylation) introduces the pyrrolidine and methanol groups. Key steps are monitored via TLC and confirmed by FTIR and NMR spectroscopy. Optimization of reaction time and solvent polarity (e.g., ethanol/acetic acid mixtures) improves yields .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- 1H/13C NMR : Identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm in ).

- FTIR : Confirms functional groups (C=N stretch ~1600 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 230.31 in ). Cross-referencing these methods ensures structural accuracy and detects tautomers .

Q. How is the purity of synthesized derivatives assessed in academic research?

Purity is validated via HPLC (reversed-phase C18 columns, acetonitrile/water gradients) and melting point analysis. Impurity profiling using GC-MS or LC-MS identifies byproducts from incomplete cyclization or side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions (e.g., solvent, catalyst) for synthesizing pyrrolidine-pyrazole hybrids?

Systematic optimization via Design of Experiments (DoE) evaluates variables like solvent polarity (e.g., dichloromethane vs. ethanol), catalyst loading (e.g., acetic acid vs. triethylamine), and temperature. For example, achieved higher yields using acetic acid, while employed triethylamine. Statistical tools (ANOVA) identify significant factors, enabling tailored protocols for specific analogs .

Q. What strategies address discrepancies in spectroscopic data (e.g., NMR chemical shifts) among structurally similar derivatives?

Discrepancies may arise from solvent effects, tautomerism, or crystallinity. Researchers should:

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

Substitutions on the pyrazole or pyrrolidine rings alter hydrophobicity and electronic profiles. For example:

- Electron-withdrawing groups (e.g., Cl, F) enhance antibacterial activity ( ).

- Bulky substituents (e.g., tert-butyl in ) improve metabolic stability. In vitro assays (MIC, IC50) under controlled conditions (e.g., DMSO solubility ≤1%) quantify these effects .

Q. What methodologies are used to correlate 3D conformation with biological target interactions?

- X-ray crystallography : Resolves bond lengths and dihedral angles critical for receptor binding (e.g., 16.83° angle between pyrazole and methoxyphenyl rings in ).

- Molecular docking : Predicts binding modes using software like AutoDock.

- SAR studies : Link structural features (e.g., pyrrolidine ring flexibility) to activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.